N1-Hydroxymethyl Substitution Lowers lipophilicity by ~1.1 logP Units Versus the N-Unsubstituted Parent Methyl 1H-Pyrazole-3-carboxylate
The target compound exhibits a predicted XLogP3 of -0.2, compared to a reported logP of approximately 0.93 for the N-unsubstituted parent methyl 1H-pyrazole-3-carboxylate (CAS 15366-34-4) [1]. The ~1.1 log-unit reduction in lipophilicity arises from the introduction of the hydroxymethyl group at N1, which adds polarity without substantially increasing molecular weight. This shift is relevant for modulating aqueous solubility, permeability, and metabolic stability in medicinal chemistry campaigns where the pyrazole-3-carboxylate is a core scaffold.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = -0.2 |
| Comparator Or Baseline | Methyl 1H-pyrazole-3-carboxylate (CAS 15366-34-4); reported logP ≈ 0.93 |
| Quantified Difference | ΔlogP ≈ -1.1 (target is more hydrophilic) |
| Conditions | Predicted values (XLogP3); comparator logP from ChemSpider/chemical database sources |
Why This Matters
A >1 log-unit difference in lipophilicity can significantly alter pharmacokinetic profiles, solubility, and off-target binding, making the target compound a distinct lead-like starting point relative to the unsubstituted parent.
- [1] Kuujia. Methyl 1-(Hydroxymethyl)-1H-pyrazole-3-carboxylate (CAS 1001519-16-9). Property Data: XLogP3 = -0.2. www.kuujia.com. View Source
